molecular formula C18H20O4 B5138411 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde

Cat. No.: B5138411
M. Wt: 300.3 g/mol
InChI Key: LTLBTBITIKNINY-UHFFFAOYSA-N
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Description

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure that includes both aromatic and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxy-4-methylphenol with 3-chloropropanol to form 3-(2-methoxy-4-methylphenoxy)propanol. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoic acid.

    Reduction: 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-14-4-9-17(18(12-14)20-2)22-11-3-10-21-16-7-5-15(13-19)6-8-16/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLBTBITIKNINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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